Cas no 5006-38-2 (2,4,5-trifluoroanisole)

2,4,5-Trifluoroanisole is a fluorinated aromatic ether with the molecular formula C₇H₅F₃O. This compound is characterized by its trifluoromethyl-substituted anisole structure, which imparts unique electronic and steric properties. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of fluorine atoms enhances its reactivity in electrophilic aromatic substitution and cross-coupling reactions, making it valuable for constructing complex fluorinated molecules. Its stability under a range of conditions and high purity make it suitable for precision applications. The compound is typically handled under inert conditions to maintain its integrity.
2,4,5-trifluoroanisole structure
2,4,5-trifluoroanisole structure
Product Name:2,4,5-trifluoroanisole
CAS No:5006-38-2
MF:C7H5F3O
MW:162.109212636948
CID:933166
PubChem ID:5044849
Update Time:2025-11-01

2,4,5-trifluoroanisole Chemical and Physical Properties

Names and Identifiers

    • 2,4,5-trifluoroanisole
    • 1,2,4-trifluoro-5-methoxybenzene
    • 2,4,5-Trifluor-anisol
    • DTXSID80407750
    • AKOS006228307
    • SCHEMBL2001415
    • 5006-38-2
    • Inchi: 1S/C7H5F3O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3
    • InChI Key: SKYXLDSRLNRAPS-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(=CC=1OC)F)F

Computed Properties

  • Exact Mass: 162.02900
  • Monoisotopic Mass: 162.02924926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Density: 1.285
  • Boiling Point: 152.8°C at 760 mmHg
  • Flash Point: 58.3°C
  • Refractive Index: 1.435
  • PSA: 9.23000
  • LogP: 2.11250

2,4,5-trifluoroanisole Security Information

  • Hazardous Material transportation number:UN 1325
  • HazardClass:4.1
  • PackingGroup:III
  • Packing Group:III
  • Hazard Level:4.1
  • Safety Term:4.1
  • Packing Group:III

2,4,5-trifluoroanisole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015000616-250mg
2,4,5-Trifluoroanisole
5006-38-2 97%
250mg
$499.20 2023-09-01
Alichem
A015000616-500mg
2,4,5-Trifluoroanisole
5006-38-2 97%
500mg
$790.55 2023-09-01
Alichem
A015000616-1g
2,4,5-Trifluoroanisole
5006-38-2 97%
1g
$1504.90 2023-09-01

Additional information on 2,4,5-trifluoroanisole

Recent Advances in the Application of 2,4,5-Trifluoroanisole (CAS: 5006-38-2) in Chemical and Pharmaceutical Research

2,4,5-Trifluoroanisole (CAS: 5006-38-2) is a fluorinated aromatic compound that has garnered significant attention in recent years due to its versatile applications in chemical synthesis and pharmaceutical development. This compound, characterized by its trifluoromethyl and methoxy substituents, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its role in the development of novel drug candidates, particularly in the fields of oncology and CNS disorders. The unique electronic properties imparted by the fluorine atoms make it a valuable building block for designing molecules with enhanced metabolic stability and bioavailability.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of 2,4,5-trifluoroanisole as a precursor in the synthesis of kinase inhibitors targeting cancer pathways. The researchers demonstrated that the incorporation of this compound into the scaffold of the inhibitors significantly improved their binding affinity to target proteins, as evidenced by molecular docking simulations and in vitro assays. The study also reported a 30% increase in metabolic stability compared to non-fluorinated analogs, underscoring the importance of fluorine substitution in drug design.

In addition to its pharmaceutical applications, 2,4,5-trifluoroanisole has been investigated for its potential in agrochemical research. A recent patent (WO2023056789) describes its use as a key intermediate in the synthesis of next-generation herbicides. The patent highlights the compound's ability to enhance the herbicidal activity of pyridine derivatives, offering a promising avenue for developing more effective and environmentally friendly agrochemicals. This aligns with the growing demand for sustainable solutions in agriculture, driven by regulatory pressures and environmental concerns.

From a synthetic chemistry perspective, advancements in the catalytic fluorination of 2,4,5-trifluoroanisole have been reported in the ACS Catalysis journal (2024). The study introduced a novel palladium-catalyzed C-F bond formation method, enabling the efficient production of derivatives with high regioselectivity. This breakthrough not only simplifies the synthesis of complex fluorinated molecules but also opens new possibilities for tailoring the physicochemical properties of drug candidates. The method achieved an impressive 85% yield, with minimal byproduct formation, making it a scalable option for industrial applications.

Despite these promising developments, challenges remain in the large-scale production and purification of 2,4,5-trifluoroanisole. A 2023 review in Organic Process Research & Development identified the need for more cost-effective and environmentally benign synthetic routes. The review emphasized the potential of continuous flow chemistry as a solution, citing recent pilot-scale studies that demonstrated a 40% reduction in solvent waste compared to batch processes. Addressing these challenges will be crucial for meeting the growing demand for this versatile compound in both pharmaceutical and agrochemical industries.

In conclusion, recent research on 2,4,5-trifluoroanisole (CAS: 5006-38-2) underscores its importance as a multifunctional building block in medicinal and agrochemical chemistry. The compound's unique properties continue to inspire innovative applications, from targeted cancer therapies to sustainable herbicides. Future studies are expected to focus on optimizing synthetic methodologies and exploring new therapeutic areas, further solidifying its role in advancing chemical and pharmaceutical sciences.

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